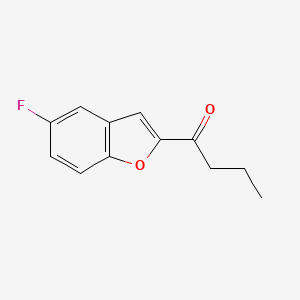![molecular formula C8H12N2OS B13159767 {2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13159767.png)
{2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol is a heterocyclic compound that features both azetidine and thiazole rings. These structures are known for their significant biological activities and are often used in the synthesis of various pharmacologically active molecules. The presence of both azetidine and thiazole rings in a single molecule makes this compound particularly interesting for medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol typically involves the formation of the azetidine and thiazole rings followed by their coupling. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic structures. Its unique combination of azetidine and thiazole rings makes it valuable for creating diverse chemical libraries.
Biology: In biological research, {2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol is studied for its potential antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its structural features allow it to interact with enzymes and receptors, making it a potential lead compound for new medications.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
Azetidine: Known for its use in the synthesis of β-lactam antibiotics.
Thiazole: Found in many biologically active molecules, including vitamin B1 (thiamine).
Uniqueness: The combination of azetidine and thiazole rings in a single molecule is relatively rare, providing a unique scaffold for drug development. This dual-ring structure allows for multiple points of interaction with biological targets, enhancing its potential as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Azetidine-2-carboxylic acid: A natural amino acid found in sugar beets.
Thiazole-4-carboxylic acid: A common intermediate in the synthesis of various pharmaceuticals.
This detailed article provides a comprehensive overview of {2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H12N2OS |
|---|---|
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
[2-(azetidin-1-ylmethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C8H12N2OS/c11-5-7-6-12-8(9-7)4-10-2-1-3-10/h6,11H,1-5H2 |
Clé InChI |
KFBLCGQDJNFSRE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC2=NC(=CS2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


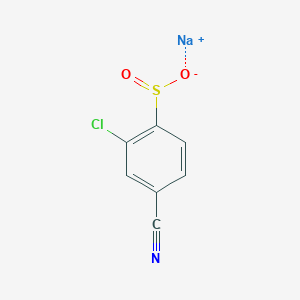
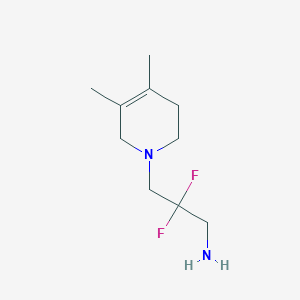
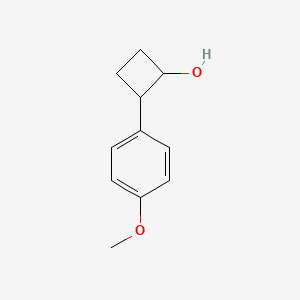
![9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13159718.png)
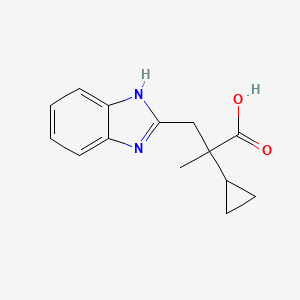
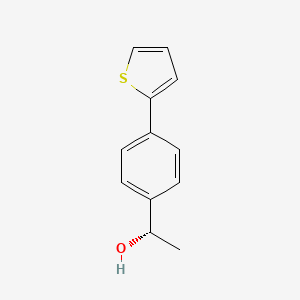
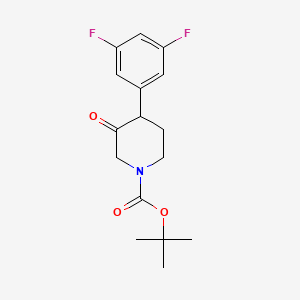
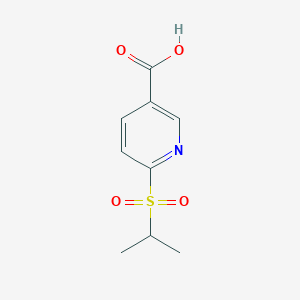

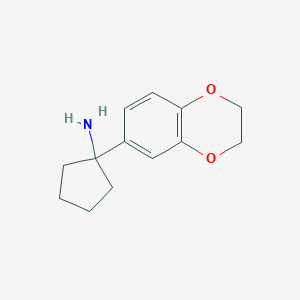

![4-{[1-(chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13159757.png)
